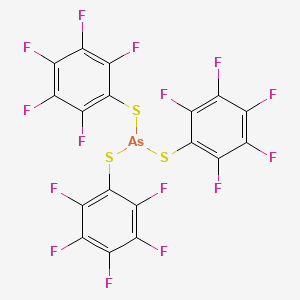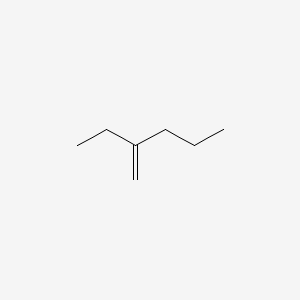
(S)-4,5-Isopropylidene-2-pentenylbromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,5-Isopropylidene-2-pentenylbromide is an organic compound with a unique structure that makes it valuable in various chemical reactions and applications. This compound is characterized by the presence of a bromine atom attached to a pentenyl group, which is further substituted with an isopropylidene group. The stereochemistry of the compound is denoted by the (S) configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Isopropylidene-2-pentenylbromide typically involves the bromination of a suitable precursor. One common method is the bromination of (S)-4,5-Isopropylidene-2-pentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the desired bromide compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,5-Isopropylidene-2-pentenylbromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of alcohols, ethers, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in ether solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Aplicaciones Científicas De Investigación
(S)-4,5-Isopropylidene-2-pentenylbromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4,5-Isopropylidene-2-pentenylbromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
®-4,5-Isopropylidene-2-pentenylbromide: The enantiomer of the compound with the opposite stereochemistry.
4,5-Isopropylidene-2-pentenylchloride: Similar structure but with a chlorine atom instead of bromine.
4,5-Isopropylidene-2-pentenylfluoride: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(S)-4,5-Isopropylidene-2-pentenylbromide is unique due to its specific (S) configuration, which can influence its reactivity and interactions in chemical reactions. The presence of the bromine atom also imparts distinct electrophilic properties compared to its chloride and fluoride analogs.
Propiedades
Fórmula molecular |
C8H13BrO2 |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
(4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C8H13BrO2/c1-8(2)10-6-7(11-8)4-3-5-9/h3-4,7H,5-6H2,1-2H3/b4-3+/t7-/m0/s1 |
Clave InChI |
NPJBOTRZBRXWCV-SDLBARTOSA-N |
SMILES isomérico |
CC1(OC[C@@H](O1)/C=C/CBr)C |
SMILES canónico |
CC1(OCC(O1)C=CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)






![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

